

An In-depth Technical Guide to 5-Formylpicolinonitrile: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-Formylpicolinonitrile

Cat. No.: B043265

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylpicolinonitrile, also known as 2-cyano-5-formylpyridine or 6-cyanopyridine-3-carboxaldehyde, is a pyridine-based heterocyclic compound with the chemical formula $C_7H_4N_2O$.^{[1][2][3]} Its structure, featuring both a nitrile and a formyl group on the pyridine ring, makes it a versatile and valuable intermediate in organic synthesis. The electron-withdrawing nature of these functional groups renders the molecule susceptible to a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of the history, synthesis, and key applications of **5-Formylpicolinonitrile**.

While a singular, definitive report on the initial "discovery" of **5-Formylpicolinonitrile** is not readily apparent in the surveyed literature, its synthesis and utility are well-established through various chemical methodologies. The history of this compound is therefore intrinsically linked to the development of synthetic reactions that enable its efficient preparation.

History of Key Synthetic Methodologies

The synthesis of **5-Formylpicolinonitrile** primarily relies on established and well-understood organic reactions. The historical context of these methods provides insight into the evolution of

synthetic strategies for producing this important intermediate.

One of the most plausible methods for the synthesis of **5-Formylpicolinonitrile** is the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927 and has since become a fundamental tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl_3) to generate the Vilsmeier reagent, a chloroiminium salt, which then acts as the formylating agent. [5][6] The application of this reaction to pyridine derivatives has been a significant advancement in the synthesis of pyridine aldehydes.

Another key synthetic route is the oxidation of a methyl-substituted precursor, specifically 5-methylpicolinonitrile. The selective oxidation of a methyl group to an aldehyde is a common transformation in organic synthesis, with a variety of oxidizing agents available to effect this change. The development of mild and selective oxidation methods has been crucial for the high-yield synthesis of aldehydes without over-oxidation to the corresponding carboxylic acid.

Synthetic Pathways

Several synthetic routes have been established for the preparation of **5-Formylpicolinonitrile**. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Vilsmeier-Haack Reaction of 2-Cyanopyridine

The direct formylation of 2-cyanopyridine (picolinonitrile) at the 5-position is a direct and efficient method for the synthesis of **5-Formylpicolinonitrile**. The Vilsmeier reagent, generated in situ from DMF and POCl_3 , acts as the electrophile in an electrophilic aromatic substitution reaction.

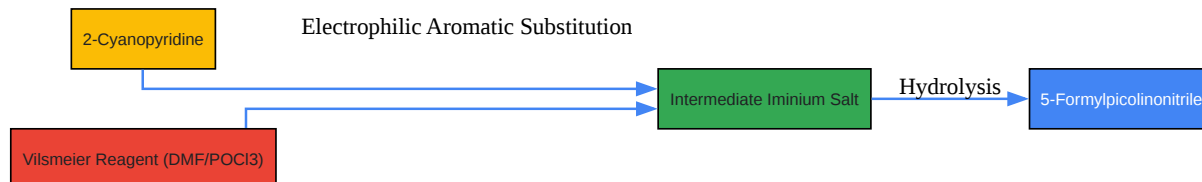
Experimental Protocol:

A detailed, generalized protocol for the Vilsmeier-Haack reaction is as follows:

- **Reagent Preparation:** In a cooled, inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring. The temperature is

typically maintained between 0 and 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

- **Reaction with Substrate:** 2-Cyanopyridine is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures, depending on the reactivity of the substrate.
- **Work-up:** After the reaction is complete, the mixture is carefully quenched by pouring it onto crushed ice or into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the excess acid and hydrolyze the intermediate iminium salt to the aldehyde.
- **Extraction and Purification:** The product is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.



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Vilsmeier-Haack synthesis of **5-Formylpicolinonitrile**.

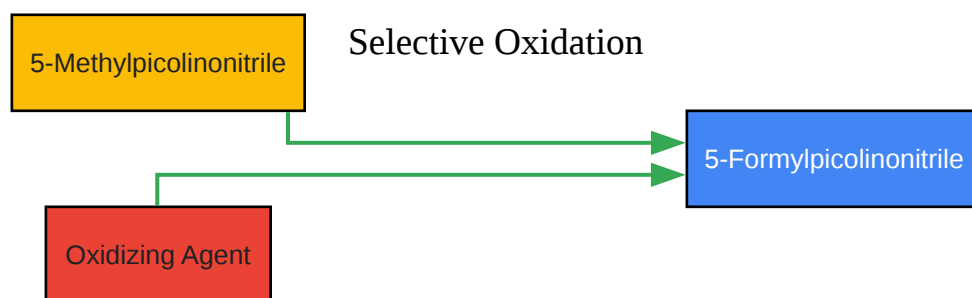
Oxidation of 5-Methylpicolinonitrile

This method involves the selective oxidation of the methyl group of 5-methylpicolinonitrile to a formyl group. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol:

A general protocol for the oxidation of 5-methylpicolinonitrile is as follows:

- **Reaction Setup:** 5-Methylpicolinonitrile is dissolved in a suitable solvent (e.g., dichloromethane, acetic acid).
- **Addition of Oxidant:** An oxidizing agent is added to the solution. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Common oxidants for this type of transformation include selenium dioxide (SeO_2), chromium-based reagents, or catalytic methods involving transition metals.
- **Reaction Conditions:** The reaction is typically stirred at a specific temperature for a period of time until the starting material is consumed (monitored by TLC or GC).
- **Work-up and Purification:** The reaction mixture is then worked up to remove the oxidant and any byproducts. This may involve filtration, washing with aqueous solutions, and extraction. The crude product is then purified by column chromatography or recrystallization.



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Oxidation of 5-Methylpicolinonitrile to **5-Formylpicolinonitrile**.

Physicochemical Properties and Data

A summary of the key physicochemical properties of **5-Formylpicolinonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	131747-68-7	[1][2][7][8]
Molecular Formula	C ₇ H ₄ N ₂ O	[1][2][3]
Molecular Weight	132.12 g/mol	[1][2][3]
Appearance	Off-White to Pale Yellow Solid	[9]
Melting Point	86-88 °C	[9]
Boiling Point (Predicted)	331.3±27.0 °C	[9]
Density (Predicted)	1.24±0.1 g/cm ³	[9]
pKa (Predicted)	-2.12±0.10	[9]
Solubility	Chloroform, Methanol	[9]

Spectroscopic Data

While specific spectra are not provided in the search results, typical spectroscopic data for a compound with the structure of **5-Formylpicolinonitrile** would include:

- ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
- ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the carbonyl carbon of the aldehyde group.
- IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde, the C≡N stretching of the nitrile, and the aromatic C-H and C=C/C=N stretching vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (132.12 g/mol).

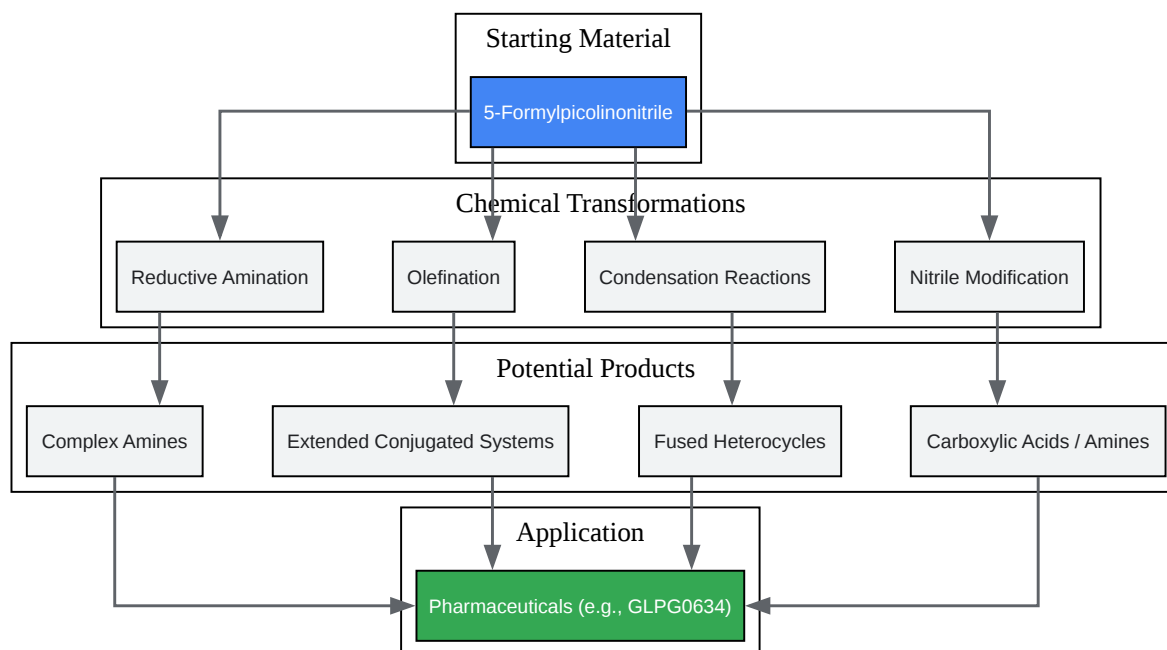
Applications in Drug Discovery and Development

5-Formylpicolinonitrile is a valuable intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the construction of complex molecular architectures with potential biological activity.

One notable application is its use as an intermediate in the synthesis of GLPG0634 (Filgotinib), a selective Janus kinase 1 (JAK1) inhibitor that has been investigated for the treatment of rheumatoid arthritis and other inflammatory diseases.^[9] This highlights the importance of **5-Formylpicolinonitrile** in the development of modern therapeutics.

The presence of the formyl and nitrile groups allows for various synthetic transformations, including:

- Reductive amination of the aldehyde to introduce diverse amine functionalities.
- Wittig and related olefination reactions to extend the carbon skeleton.
- Condensation reactions to form various heterocyclic systems.
- Hydrolysis or reduction of the nitrile group to a carboxylic acid or an amine, respectively.



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Synthetic utility of **5-Formylpicolinonitrile** in drug discovery.

Conclusion

5-Formylpicolinonitrile is a key heterocyclic building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. While its specific "discovery" is not tied to a single historical event, the development of powerful synthetic methods like the Vilsmeier-Haack reaction has made it a readily accessible and valuable compound. Its versatile reactivity continues to be exploited in the synthesis of complex and biologically active molecules, underscoring its importance for researchers and professionals in drug discovery and development.

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